Sodium Channel Recovery Kinetics vs. Lidocaine
Cibenzoline succinate demonstrates a distinct interaction with cardiac sodium channels, differentiating it from the classic Class IB agent lidocaine. In guinea pig papillary muscle, cibenzoline's effect on the maximum rate of depolarization (dV/dtmax) recovers with a unique time course. When combined with lidocaine, dV/dtmax recovery is biphasic, with the slow component corresponding to cibenzoline's own recovery kinetics, indicating a non-competitive interaction and a distinct binding site or mechanism [1].
| Evidence Dimension | Recovery kinetics from use-dependent block of sodium channels (dV/dtmax) |
|---|---|
| Target Compound Data | Recovery follows a single exponential time course with a distinct time constant. |
| Comparator Or Baseline | Lidocaine: Recovery follows a separate, faster time constant. |
| Quantified Difference | When combined, the recovery of dV/dtmax is biphasic, with the first component matching lidocaine's recovery and the second, slower component matching cibenzoline's. |
| Conditions | In vitro: Guinea pig papillary muscle. Cibenzoline concentration range 1-128 µM. |
Why This Matters
This unique electrophysiological 'fingerprint' confirms cibenzoline's distinct mechanism of action, making it a specific and non-substitutable tool for research on sodium channel modulation and antiarrhythmic pharmacology.
- [1] Arena, J.P., et al. Characterization of the class I antiarrhythmic activity of cibenzoline succinate in guinea pig papillary muscle. J Pharmacol Exp Ther. 1987 Feb;240(2):441-50. View Source
